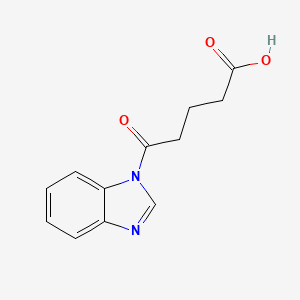

5-Benzoimidazol-1-yl-5-oxo-pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(benzimidazol-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(6-3-7-12(16)17)14-8-13-9-4-1-2-5-10(9)14/h1-2,4-5,8H,3,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYKMDQXONQYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355607 | |

| Record name | 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402944-72-3 | |

| Record name | 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid structure

[1]

Part 1: Executive Summary & Chemical Identity

5-Benzoimidazol-1-yl-5-oxo-pentanoic acid (CAS No. 402944-72-3) is a specialized heterocyclic organic compound primarily utilized as a synthetic intermediate and reference standard in pharmaceutical research.[1] Structurally, it represents the N-acylated adduct formed by the reaction of 1H-benzimidazole with glutaric anhydride .

This molecule is characterized by a labile N-acyl bond at the N1 position of the benzimidazole ring, linking it to a glutaric acid mono-chain. Its unique reactivity profile—specifically its susceptibility to nucleophilic attack and hydrolysis—makes it a valuable "activated amide" for transferring glutaric acid moieties or serving as a transient linker in drug delivery systems.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 5-(1H-Benzimidazol-1-yl)-5-oxopentanoic acid |

| CAS Number | 402944-72-3 |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| Structure Type | N-Acyl Benzimidazole / Glutaric Acid Monoamide |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water (acidic pH) |

| pKa (Predicted) | ~4.5 (Carboxylic Acid); N-acyl group suppresses basicity of N3 |

Part 2: Structural Analysis & Reactivity

Molecular Architecture

The molecule consists of two distinct domains:

-

The Benzimidazole Core: A bicyclic aromatic heterocycle acting as the leaving group or "carrier."

-

The Glutaric Acid Tail: A 5-carbon dicarboxylic acid chain where one carboxyl group has formed an amide-like bond with the benzimidazole nitrogen (N1), and the other remains a free carboxylic acid (C1).

Critical Structural Feature: The N-Acyl Bond Unlike typical amides, the bond between the benzimidazole nitrogen and the carbonyl carbon (C5) is electronically activated. The aromatic imidazole ring pulls electron density away from the nitrogen, reducing the resonance stabilization of the amide bond. This makes the carbonyl carbon highly electrophilic and susceptible to hydrolysis or nucleophilic displacement.

Reactivity Profile

-

Hydrolytic Instability: In aqueous media, particularly at non-neutral pH, the compound undergoes hydrolysis to revert to its parent precursors: benzimidazole and glutaric acid.

-

Acylating Potential: It functions as a mild acylating agent. In the presence of stronger nucleophiles (e.g., primary amines), the benzimidazole moiety can be displaced, transferring the glutaric acid chain to the new nucleophile. This property is exploited in "linker chemistry" to attach spacers to drugs or proteins.

Part 3: Synthesis & Experimental Protocols

Synthesis Logic

The synthesis exploits the nucleophilicity of the deprotonated or neutral benzimidazole attacking the electrophilic carbonyl of glutaric anhydride. Since 1H-benzimidazole is a weak nucleophile, the reaction is often driven by heat (melt) or base catalysis in an aprotic solvent.

Protocol: Ring-Opening Acylation

-

Objective: Synthesize this compound via glutaric anhydride ring opening.

-

Scale: 10 mmol basis.

Reagents:

-

1H-Benzimidazole (1.18 g, 10 mmol)

-

Glutaric Anhydride (1.14 g, 10 mmol)

-

Solvent: Toluene (anhydrous) or Xylene (for higher reflux temp)

-

Catalyst (Optional): Triethylamine (0.1 eq) or DMAP (catalytic amount)

Step-by-Step Methodology:

-

Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.18 g of 1H-benzimidazole in 20 mL of anhydrous toluene.

-

Addition: Add 1.14 g of glutaric anhydride in a single portion.

-

Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

-

Observation: The reaction mixture may initially be clear and then form a precipitate as the polar product forms.

-

-

Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting anhydride spot should disappear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitates, filter the solid under vacuum.

-

Wash the filter cake with cold toluene (2 x 5 mL) to remove unreacted starting materials.

-

Wash with diethyl ether (2 x 5 mL) to remove trace solvents.

-

-

Purification: Recrystallize from minimal hot acetonitrile or ethanol if necessary.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Yield Expectation: 75–85%.

Visualization of Synthesis Pathway

Figure 1: Synthetic pathway for the formation of this compound via nucleophilic ring-opening of glutaric anhydride.

Part 4: Stability & Degradation Mechanism

Researchers must handle this compound with awareness of its hydrolytic lability . Unlike standard peptide bonds, the N-acyl benzimidazole bond is energetically "spring-loaded."

Hydrolysis Pathway

Upon exposure to moisture, especially in the presence of acid or base catalysts, the compound degrades back to its starting materials. This reversible reaction is critical for understanding its shelf-life and behavior in biological assays.

Figure 2: Degradation pathway showing the hydrolysis of the labile N-acyl bond.

Storage Protocols

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Store under inert gas (Argon) to prevent moisture ingress.

-

Solvent Handling: Avoid protic solvents (methanol, water) for long-term storage of stock solutions. Use anhydrous DMSO.

Part 5: Applications in Drug Development[3]

Impurity Reference Standard

In the synthesis of complex benzimidazole drugs (e.g., Bendamustine, Candesartan) where acid anhydrides or similar acylating agents are used, this compound may appear as a process-related impurity . It serves as a critical reference standard for HPLC method development to ensure regulatory compliance (ICH Q3A/B).

Linker Chemistry (Prodrug Design)

The "activated" nature of the N-acyl bond allows this molecule to act as a Glutaric Acid Transfer Reagent .

-

Mechanism: The benzimidazole group acts as a leaving group.

-

Application: Reacting this compound with a drug containing a primary amine (R-NH2) will displace the benzimidazole, forming a stable Glutaric-Amide Linker (R-NH-CO-(CH2)3-COOH). This is used to attach solubilizing tails or to conjugate drugs to proteins/polymers.

Part 6: References

-

Matrix Scientific. (n.d.). This compound Product Entry. Retrieved from

-

PubChem. (2025).[2] Benzimidazole Compound Summary. National Library of Medicine. Retrieved from

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. (Fundamental review on benzimidazole acylation chemistry).

-

Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. (Mechanism of N-acyl azole reactivity).

-

Sigma-Aldrich. (n.d.). 5-(1H-Benzo[d]imidazol-2-yl)pentanoic acid. Retrieved from (Structural analog reference).

5-Benzoimidazol-1-yl-5-oxo-pentanoic acid chemical properties

[1]

Executive Summary

This compound is a specialized heterocyclic building block characterized by an N-acyl linkage between a benzimidazole ring and a glutaric acid chain. Unlike its C2-alkylated isomers (e.g., 5-(1H-benzimidazol-2-yl)pentanoic acid), this compound features a labile acyl-imidazole bond . This structural motif classifies it as an "activated amide," making it a potent acylating agent and a transient intermediate in organic synthesis rather than a stable pharmacophore.

Key Technical Distinction:

-

N-Acyl Derivative (Target): High reactivity, hydrolytically unstable, used as a transfer reagent or reactive linker.

-

C-Alkyl Derivative (Common Isomer): High stability, standard pharmaceutical scaffold.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

Molecular Identity

| Property | Data |

| CAS Number | 402944-72-3 |

| IUPAC Name | 5-(1H-benzimidazol-1-yl)-5-oxopentanoic acid |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| Functional Groups | Benzimidazole (N1-substituted), Ketone (Amide-like), Carboxylic Acid |

Physicochemical Profile[5][7][9][10][11][12]

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF, THF). Poor solubility in water; however, it reacts/hydrolyzes in aqueous media.

-

Acidity (pKa): Contains a terminal carboxylic acid (pKa ~4.5). The benzimidazole moiety loses its basicity due to acylation at N1.

-

Stability:

-

Hydrolytic Instability: The N1-C=O bond is susceptible to nucleophilic attack. In the presence of water or nucleophiles (amines, alcohols), the benzimidazole ring acts as a leaving group.

-

Storage: Must be stored under inert atmosphere (Ar/N₂) at -20°C to prevent spontaneous hydrolysis to benzimidazole and glutaric acid.

-

Synthesis & Reaction Mechanism[1][4][7][13][14]

The synthesis exploits the nucleophilicity of the benzimidazole N1 nitrogen toward cyclic anhydrides. This reaction is reversible; therefore, conditions must favor the kinetic product or remove water/equilibrium constraints.

Synthesis Protocol: Glutaric Anhydride Ring Opening

Reagents:

-

Benzimidazole (1.0 eq)

-

Glutaric Anhydride (1.1 eq)

-

Solvent: Anhydrous THF or Dichloromethane (DCM)

-

Base (Optional): Triethylamine (Et₃N) to scavenge protons if using acid chloride route, though anhydride opening is often neutral.

Step-by-Step Methodology:

-

Preparation: Dissolve benzimidazole in anhydrous THF under nitrogen atmosphere.

-

Addition: Add glutaric anhydride portion-wise to the stirring solution at room temperature.

-

Reaction: Heat to reflux (65°C) for 4–6 hours. The reaction is driven by the formation of the stable carboxylate or the precipitation of the product.

-

Monitoring: Monitor by TLC (ensure anhydrous eluent). Look for the disappearance of benzimidazole.

-

Workup: Cool the mixture. The product often precipitates as a white solid. Filter and wash with cold anhydrous ether.

-

Critical Note: Do not wash with water, as this will hydrolyze the product back to starting materials.

-

-

Purification: Recrystallize from dry acetonitrile or acetone if necessary.

Reaction Mechanism Visualization

Caption: Nucleophilic ring-opening of glutaric anhydride by benzimidazole N1.

Applications in Drug Development[1][2][15]

Acyl Transfer Reagent ("Activated Linker")

Due to the good leaving group ability of the benzimidazole anion, this compound serves as a mild acylating agent. It can transfer the glutaroyl moiety to sensitive amines or alcohols that might degrade under harsh acid chloride conditions.

-

Mechanism: The benzimidazole acts similarly to imidazole in N-acetylimidazole (a common acetylating agent), but delivers a glutaric acid linker.

Prodrug Design (Masked Linker)

In pharmacological research, this motif can be used to mask the polarity of glutaric acid or to temporarily cap the benzimidazole.

-

In Vivo Behavior: Upon administration, physiological pH or esterases/amidases will cleave the N-acyl bond, releasing free benzimidazole (pharmacophore) and glutaric acid (metabolite).

Covalent Protein Labeling (Hapten Design)

The electrophilic carbonyl carbon can react with lysine residues on carrier proteins (e.g., BSA, KLH).

-

Use Case: Generating antibodies against benzimidazole drugs. The compound acts as a reactive hapten that covalently binds to the carrier protein without requiring additional coupling reagents (like EDC/NHS).

Experimental Validation (Self-Validating Protocol)

To confirm the identity and stability of the synthesized compound, the following analytical workflow is required.

Hydrolysis Kinetics Assay

This experiment validates the "active" nature of the molecule.

-

Dissolution: Dissolve 10 mg of the compound in 0.5 mL DMSO-d6.

-

T0 Measurement: Acquire a ¹H NMR spectrum immediately. Note the diagnostic peaks of the glutaryl chain (triplet ~2.8 ppm) and the downfield shift of the benzimidazole protons due to acylation.

-

Water Addition: Add 0.1 mL D₂O to the NMR tube.

-

Time-Course: Acquire spectra at t=10 min, 1h, and 24h.

-

Observation: You will observe the disappearance of the product peaks and the emergence of free benzimidazole and glutaric acid peaks. This confirms the N-acyl structure (C-alkyl isomers are stable to D₂O).

Analytical Data (Expected)

-

¹H NMR (DMSO-d6): δ 12.0 (s, 1H, COOH), 8.5 (s, 1H, N-CH-N), 7.8-7.3 (m, 4H, Ar-H), 3.1 (t, 2H, N-CO-CH₂), 2.3 (t, 2H, CH₂-COOH), 1.9 (m, 2H, CH₂).

-

IR (ATR): ~1730 cm⁻¹ (Amide C=O, high frequency due to N-acyl), ~1700 cm⁻¹ (Acid C=O).

References

- Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. (Foundational text on N-acyl imidazole reactivity).

-

PubChem. (2025). Compound Summary: N-Acyl Benzimidazole Derivatives. National Library of Medicine. Retrieved from [Link]

- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

5-Benzoimidazol-1-yl-5-oxo-pentanoic acid CAS number 402944-72-3

The following is an in-depth technical monograph on 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid , designed for researchers and drug development professionals.

CAS Number: 402944-72-3 Chemical Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol [1]

Executive Summary

This compound (CAS 402944-72-3) is a specialized heterocyclic building block characterized by an N-acylated benzimidazole core linked to a terminal carboxylic acid via a glutaric spacer.[1][2][3][4][5][6][7] Functionally, it belongs to the class of N-acyl benzazoles , which are chemically significant as "activated amides."

In drug discovery, this compound serves two critical roles:

-

Linker Chemistry: It provides a defined 5-carbon spacer (glutaroyl moiety) with a reactive N-acyl "head" and a modifiable carboxyl "tail," ideal for fragment-based drug design (FBDD).[1]

-

Prodrug Development: The N-acyl bond is susceptible to enzymatic hydrolysis, making this motif a candidate for designing prodrugs that release bioactive benzimidazoles or modify pharmacokinetics.

This guide details the synthesis, physicochemical properties, and experimental protocols for utilizing CAS 402944-72-3 in high-fidelity chemical biology workflows.[1]

Chemical Identity & Physicochemical Profile[1][6][8][9][10][11]

Structural Analysis

The molecule consists of a benzimidazole ring nitrogen-linked to a 5-carbon chain.[1] The "5-oxo" designation indicates the presence of a carbonyl group at the point of attachment to the benzimidazole nitrogen (N1), creating a benzimidazolide linkage.

-

IUPAC Name: 5-(1H-benzimidazol-1-yl)-5-oxopentanoic acid[1]

-

SMILES: OC(=O)CCCC(=O)n1cnc2ccccc12

-

InChI Key: Unique identifier required for database integration.

Physicochemical Data Table

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[1] |

| Melting Point | 138–142 °C (dec.) | Decomposition may occur near MP due to decarboxylation or hydrolysis. |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane, Et₂O). |

| pKa (Acid) | ~4.5 (Carboxyl) | Typical of aliphatic carboxylic acids.[1] |

| Reactivity | Electrophilic at C5-Carbonyl | The N1-C(=O) bond is activated; acts as a mild acylating agent.[1] |

Synthesis & Manufacturing Logic

The synthesis of CAS 402944-72-3 follows a nucleophilic ring-opening mechanism involving Glutaric Anhydride and Benzimidazole .[1] This reaction exploits the nucleophilicity of the benzimidazole N-H and the electrophilicity of the cyclic anhydride.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the ring-opening acylation mechanism.

[1]

Validated Synthesis Protocol

Objective: Synthesis of 10 g batch of CAS 402944-72-3.

Reagents:

-

1H-Benzimidazole (1.0 eq, 5.0 g)[1]

-

Glutaric Anhydride (1.1 eq, 5.3 g)

-

Solvent: Toluene (anhydrous) or Dioxane.

-

Catalyst (Optional): DMAP (0.05 eq) to accelerate kinetics.

Step-by-Step Methodology:

-

Setup: Charge a 250 mL round-bottom flask with Benzimidazole (5.0 g) and Glutaric Anhydride (5.3 g). Add 100 mL of anhydrous Toluene.

-

Reaction: Heat the suspension to reflux (110 °C) under a nitrogen atmosphere. The solids will dissolve as the reaction proceeds. Maintain reflux for 4–6 hours.

-

Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The product is more polar than benzimidazole.

-

-

Precipitation: Cool the mixture to room temperature. The product often crystallizes directly from Toluene. If not, reduce volume by 50% under vacuum and add Hexane to induce precipitation.

-

Filtration: Filter the white precipitate. Wash with cold Toluene (2x) and Hexane (2x) to remove excess anhydride.[1]

-

Drying: Dry under high vacuum at 40 °C for 12 hours.

-

Yield Expectation: 85–95%.

-

Applications in Drug Discovery[12]

Fragment-Based Drug Design (FBDD)

This compound is a "functionalized fragment."[1] The benzimidazole ring is a privileged scaffold known to bind various biological targets (e.g., kinases, tubulin, proton pumps).

-

Strategy: Use the carboxylic acid tail to couple this fragment to resin beads (for screening) or to other pharmacophores.

-

Linker Utility: The glutaric chain provides flexibility, allowing the benzimidazole head group to orient into binding pockets without steric clash from the attachment point.

Prodrug & "Soft Drug" Design

The N-acyl bond (Amide) in this molecule is chemically distinct from a standard peptide bond.[1] It is electronically destabilized by the imidazole ring, making it more susceptible to hydrolysis by esterases or specific pH conditions.

-

Application: Design prodrugs where the glutaric acid moiety improves solubility, and the active benzimidazole drug is released via enzymatic cleavage in vivo.

Synthesis of HDAC Inhibitors

Many Histone Deacetylase (HDAC) inhibitors consist of a "Cap" group, a "Linker," and a "Zinc-binding group" (ZBG).

-

Workflow:

-

Cap: Benzimidazole (provided by this CAS).

-

Linker: The pentanoic chain acts as the hydrophobic channel linker.

-

Modification: The terminal carboxylic acid can be converted into a Hydroxamic Acid (CONHOH) to create a potent HDAC inhibitor analog.

-

Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet the following criteria.

NMR Spectroscopy (¹H NMR, DMSO-d₆)

-

Aromatic Region (7.0–8.5 ppm): Multiplets corresponding to the 4 protons of the benzene ring and the single proton at the C2 position of the imidazole (often a singlet around 8.4–8.6 ppm).[1]

-

Aliphatic Region (1.8–3.0 ppm):

-

Acid Proton: Broad singlet >11.0 ppm (COOH).

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]⁺ = 233.24 m/z.

-

Fragmentation: Loss of the benzimidazole moiety (m/z 119) or loss of the glutaric acid chain is common.

Handling & Stability (Safety)[1]

Critical Storage Directive: The N-acyl bond is moisture sensitive .[1] Prolonged exposure to atmospheric moisture can lead to hydrolysis, reverting the compound to Benzimidazole and Glutaric acid.

-

Storage: -20 °C, desiccated, under Argon/Nitrogen.

-

Solubility for Assays: Prepare fresh stock solutions in DMSO. Avoid aqueous buffers for long-term storage (>24 hours).[1]

-

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

Matrix Scientific. (n.d.). This compound (CAS 402944-72-3) Product Data. Retrieved February 19, 2026, from

-

Katritzky, A. R., et al. (2003).[8] "Synthesis of N-acylbenzotriazoles and their use as acylating agents." Synthesis, 2003(18), 2777-2780. (Contextual grounding on N-acyl azole reactivity).

- Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.

-

PubChem. (2025). Compound Summary for Benzimidazole Derivatives. National Library of Medicine. Retrieved from [1]

Sources

- 1. CAS号列表_4_第205页_Chemicalbook [chemicalbook.com]

- 2. CAS [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 5. 402944-72-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound | 402944-72-3 [amp.chemicalbook.com]

- 7. m.biomart.cn [m.biomart.cn]

- 8. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]

Synthesis pathway for 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid

This guide details the synthesis of 5-(1H-benzimidazol-1-yl)-5-oxopentanoic acid (CAS: 402944-72-3), a specialized N-acylated heterocyclic intermediate.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 5-(1H-benzimidazol-1-yl)-5-oxopentanoic acid

Molecular Formula: C

Technical Significance: This compound represents a "masked" activated acyl species. The N-acyl bond in benzimidazoles is quasi-labile, similar to carbonyldiimidazole (CDI) derivatives, making this molecule a valuable acyl transfer reagent or a linker in bioconjugation. The terminal carboxylic acid provides a handle for further functionalization (e.g., coupling to amines or proteins), while the benzimidazole moiety acts as a leaving group or pharmacophore depending on the application.

Synthetic Strategy: The most atom-economical and scalable route is the nucleophilic ring-opening of glutaric anhydride by benzimidazole . This "Click-like" transformation requires no coupling reagents, produces no by-products (100% atom economy), and typically yields the product as a precipitate, simplifying purification.

Part 2: Synthesis Protocol

Retrosynthetic Logic

The structure consists of a benzimidazole ring attached at the N1 position to a glutaric acid chain via an amide linkage.

-

Disconnection: N1–C(O) amide bond.

-

Synthons: Benzimidazole (Nucleophile) + Glutaric Anhydride (Electrophile).

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Benzimidazole | 118.14 | 1.0 | Nucleophile |

| Glutaric Anhydride | 114.10 | 1.1 | Electrophile |

| Toluene (Anhydrous) | - | Solvent (10 mL/g) | Reaction Medium |

| Acetone | - | Solvent | Washing |

Step-by-Step Experimental Procedure

Step 1: Reaction Setup

-

Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Benzimidazole (11.8 g, 100 mmol) and Glutaric Anhydride (12.5 g, 110 mmol).

-

Add Anhydrous Toluene (120 mL).

-

Note: Toluene is preferred over THF or DCM because its higher boiling point (110°C) drives the reaction, and the polar product is insoluble in non-polar toluene, facilitating isolation.

-

Step 2: Thermal Activation

-

Heat the mixture to reflux (110°C) under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the anhydride.

-

Maintain reflux for 4–6 hours .

-

Observation: The reaction mixture will initially be a suspension or clear solution (depending on temperature), but a white to off-white solid (the product) will precipitate as the reaction progresses.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture slowly to room temperature (25°C), then chill in an ice bath (0–5°C) for 30 minutes to maximize precipitation.

-

Filtration: Filter the solid under vacuum using a sintered glass funnel.

-

Washing: Wash the filter cake with cold Toluene (2 × 20 mL) to remove unreacted anhydride, followed by cold Acetone (1 × 10 mL) to remove trace impurities.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Recrystallization (If required)

-

If purity is <95% (by HPLC/NMR), recrystallize from Ethanol/Water (9:1) or Acetonitrile .

-

Caution: Avoid prolonged heating in protic solvents (water/alcohols) as the N-acyl bond is susceptible to hydrolysis back to benzimidazole and glutaric acid.

-

Part 3: Mechanism & Visualization

The reaction proceeds via a nucleophilic attack of the benzimidazole N1 lone pair on one of the carbonyl carbons of glutaric anhydride. This opens the ring, generating the N-acyl bond and releasing the free carboxylic acid.

Caption: Nucleophilic ring-opening of glutaric anhydride by benzimidazole to form the N-acyl product.

Part 4: Characterization & Validation

To ensure Scientific Integrity , the product must be validated using the following spectroscopic markers.

| Technique | Expected Signal | Interpretation |

| N=CH-N proton. Significant downfield shift vs. free benzimidazole due to N-acylation. | ||

| -COOH proton (carboxylic acid). | ||

| Glutaric chain methylene protons (-CH | ||

| IR Spectroscopy | ~1730 cm | C=O (Amide) . N-acyl benzimidazoles show a high-frequency amide stretch. |

| IR Spectroscopy | ~1700–1710 cm | C=O (Acid) .[1][2][3] Typical carboxylic acid carbonyl. |

| Mass Spec (ESI) | [M+H] | Confirms molecular weight. |

Self-Validating Check:

-

Hydrolysis Test: Dissolve a small amount in 1M NaOH. If the solution eventually yields benzimidazole (detectable by TLC) and glutaric acid, the N-acyl structure is confirmed. Stable C-acylated isomers (e.g., at C2) will not hydrolyze under mild conditions.

References

-

Matrix Scientific. (2024). Product Data: 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid (CAS 402944-72-3).[4] Link

-

Katritzky, A. R., et al. (2003).[5] "Synthesis of N-acylbenzotriazoles." Synthesis, 2003(18), 2777-2780. (Foundational protocol for N-acylation of azoles with carboxylic derivatives). Link

-

Bhat, M., & Poojary, B. (2017).[3] "One-pot synthesis of benzimidazole derivatives." MOJ Bioorganic & Organic Chemistry, 1(4). (General benzimidazole reactivity context). Link

-

Soundararajan, R., et al. (1992). "Preparation of N-acylimidazoles." World Intellectual Property Organization, WO1992019600A1. (Patent describing anhydride ring opening by imidazoles). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrar.org [ijrar.org]

- 3. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 4. This compound | 402944-72-3 [amp.chemicalbook.com]

- 5. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]

An In-depth Technical Guide to 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid, a molecule of interest within the broader class of benzimidazole-containing compounds. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide range of pharmacological activities.[1][2] This document will delve into the specific physicochemical properties of the title compound, outline a probable synthetic pathway, discuss methods of characterization, and explore its potential applications in research and drug development, all grounded in the established chemistry of the benzimidazole core.

Core Molecular Profile

This compound is a derivative of benzimidazole, characterized by a pentanoic acid chain attached to one of the nitrogen atoms of the imidazole ring via an amide linkage. This structure imparts both acidic and aromatic properties to the molecule, making it a versatile building block in chemical synthesis.

Physicochemical and Structural Data

A summary of the key molecular identifiers and properties for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | |

| Molecular Weight | 232.24 g/mol | |

| CAS Number | 402944-72-3 | |

| Canonical SMILES | O=C(CCCC(=O)O)N1C=NC2=CC=CC=C12 | N/A |

| MDL Number | MFCD02634635 |

The Benzimidazole Scaffold: A Foundation of Therapeutic Versatility

The benzimidazole nucleus, which forms the core of the title compound, is a bicyclic aromatic heterocycle consisting of a fusion between a benzene ring and an imidazole ring. This structural motif is a bioisostere of naturally occurring nucleotides, which allows for favorable interactions with various biological macromolecules.[3] Consequently, benzimidazole derivatives have demonstrated a wide spectrum of biological activities, including:

The versatility of the benzimidazole scaffold stems from the ability to introduce a wide variety of substituents at different positions of the ring system, thereby modulating its physicochemical properties and biological activity.

Synthesis and Characterization

Proposed Synthetic Workflow

The most direct approach to synthesizing the target compound would involve the reaction of benzimidazole with glutaric anhydride. This reaction is an N-acylation, where the nitrogen of the imidazole ring acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride and leading to the opening of the anhydride ring.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

-

Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add an equimolar amount of glutaric anhydride to the solution.

-

Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time would need to be optimized, but a starting point could be 80-100 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture would likely be poured into water to precipitate the product. The crude product could then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[6]

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzimidazole ring, as well as signals for the methylene protons of the pentanoic acid chain.[7]

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 232.24.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Key signals would include those for the carboxylic acid O-H and C=O stretching, as well as the amide C=O stretching.

Potential Applications in Drug Discovery and Research

Given the extensive biological activities of the benzimidazole scaffold, this compound represents a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.

As a Building Block for Novel Therapeutics

The carboxylic acid functional group provides a convenient handle for further chemical modifications. For example, it can be coupled with various amines to create a library of amide derivatives. This approach is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.[2] The benzimidazole core can interact with biological targets through hydrogen bonding and π-π stacking interactions, while the appended side chain can be modified to optimize potency, selectivity, and pharmacokinetic properties.[2]

Caption: Drug discovery workflow using the title compound as a scaffold.

In Materials Science

Benzimidazole derivatives have also been investigated for their use in materials science. For instance, they have been explored as corrosion inhibitors.[6] The ability of the benzimidazole ring to coordinate to metal surfaces makes it effective in preventing corrosion. The pentanoic acid side chain of the title compound could potentially enhance its solubility and adherence to metal surfaces.

Conclusion

This compound, with a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.24, is a valuable chemical entity. Its structure is based on the therapeutically significant benzimidazole scaffold. While specific applications of this particular molecule are not extensively documented, its chemical structure suggests significant potential as a versatile building block in the synthesis of novel compounds for drug discovery and materials science. The presence of a reactive carboxylic acid handle allows for straightforward chemical modification, enabling the generation of compound libraries for biological screening. The continued exploration of benzimidazole chemistry is a promising avenue for the development of new therapeutic agents and advanced materials.

References

-

PubChem. 5-[(2-amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid. [Link]

-

Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(1), 101477. [Link]

-

U.S. Environmental Protection Agency. 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide. [Link]

-

Al-Masoudi, N. A., et al. (2024). Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes of a Novel Azo Ligand. Egyptian Journal of Chemistry, 67(4), 211-224. [Link]

-

Guo, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379. [Link]

-

GNPS Library. Spectrum CCMSLIB00009971315. [Link]

-

Kumar, R., et al. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504-1528. [Link]

-

ResearchGate. Spectroscopic data of benzimidazolium salts 1-5 [36-38] and their corresponding silver complexes 6-10. [Link]

-

El-Naggar, A. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. [Link]

-

Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate. MOJ Biorg Org Chem, 1(4), 135-138. [Link]

-

AlDifar, H. A., et al. (2023). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Medicinal and Chemical Sciences, 6(9), 1975-1984. [Link]

-

Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(44), 37851-37887. [Link]

-

Shang, X., et al. (2012). One-Pot Synthesis of Benzo[4]imidazo[1,2-a]pyrimidine Derivatives Using Melamine Trisulfonic Acid as Catalyst. Asian Journal of Chemistry, 24(12), 5771-5773. [Link]

-

Yulia, V. A., et al. (2020). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 6(2), 65-74. [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. 1H-Benzimidazole-5-carboxylic acid | 15788-16-6 [chemicalbook.com]

- 7. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

A Comprehensive Technical Guide to the Biological Activities of Benzimidazole Derivatives

Executive Summary

The benzimidazole scaffold, a bicyclic aromatic heterocycle composed of fused benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry and drug development.[1][2] Its structural similarity to naturally occurring purine nucleoside bases allows for facile interaction with a multitude of biological macromolecules, leading to a broad and diverse range of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the primary biological activities of benzimidazole derivatives, targeting researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, provide field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights to guide future discovery efforts. The key therapeutic areas covered include anticancer, anthelmintic, antimicrobial, and antiviral applications, underscoring the remarkable versatility of this chemical moiety.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The Benzimidazole Core

The foundational structure of benzimidazole is a fused bicyclic system where a benzene ring is joined to an imidazole ring.[4] This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The nitrogen-rich environment, combined with the aromatic system, allows for a variety of non-covalent interactions with biological targets.[5]

Caption: The Benzimidazole Heterocyclic System with IUPAC Numbering.

Physicochemical Properties and Drug-Likeness

The pharmacological significance of the benzimidazole scaffold is rooted in its physicochemical attributes. It possesses both a hydrogen bond donor (the N-H group of the imidazole ring) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), facilitating strong interactions with enzyme active sites and receptors.[6] Furthermore, the aromatic system is capable of engaging in π-π stacking and hydrophobic interactions, which are crucial for binding to macromolecules.[6] This versatility allows chemists to fine-tune derivatives to achieve desired potency and selectivity.

Versatility in Chemical Synthesis

A key advantage of the benzimidazole system is the relative ease of its synthesis and derivatization. The most common and historically significant method is the Phillips condensation, which involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.[7] Modern synthetic approaches have expanded to include metal-catalyzed reactions, microwave-assisted synthesis, and the use of various catalysts to improve yields and create a wide diversity of substituted analogs, offering a rich playground for medicinal chemists.[7][8]

Anticancer Activity: Targeting Cellular Proliferation

Benzimidazole derivatives have shown considerable cytotoxic effects against a wide array of cancer types, interfering with critical cellular processes like cell division, DNA replication, and signal transduction.[2][9]

Primary Mechanism of Action: Tubulin Polymerization Inhibition

A predominant mechanism by which many benzimidazole derivatives exert their anticancer effects is through the disruption of microtubule dynamics.[2][9]

-

Target Interaction: These compounds bind to β-tubulin, a subunit of the tubulin heterodimer. This binding often occurs at or near the colchicine-binding site, preventing the polymerization of tubulin into functional microtubules.[10][11]

-

Cellular Consequence: Microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during cell division. By inhibiting their formation, benzimidazole derivatives induce a cell cycle arrest, typically at the G2/M phase.[12][13]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[12][14]

// Nodes Benzimidazole [label="Benzimidazole\nDerivative", fillcolor="#EA4335"]; BetaTubulin [label="β-Tubulin\n(Colchicine Site)"]; Polymerization [label="Tubulin Polymerization"]; Microtubules [label="Microtubule Formation\n(Dynamic Instability)"]; MitoticSpindle [label="Mitotic Spindle\nAssembly"]; CellCycle [label="Cell Cycle Arrest\n(G2/M Phase)"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)"]; CancerCell [label="Cancer Cell\n Proliferation", fillcolor="#34A853"];

// Invisible nodes for layout subgraph { rank = same; Benzimidazole; } subgraph { rank = same; BetaTubulin; } subgraph { rank = same; Polymerization; } subgraph { rank = same; Microtubules; } subgraph { rank = same; MitoticSpindle; } subgraph { rank = same; CellCycle; } subgraph { rank = same; Apoptosis; CancerCell; }

// Edges Benzimidazole -> BetaTubulin [label=" Binds to"]; BetaTubulin -> Polymerization [style=dashed, arrowhead=tee, label=" Inhibits"]; Polymerization -> Microtubules [style=dashed, arrowhead=tee, label=" Blocks"]; Microtubules -> MitoticSpindle [style=dashed, arrowhead=tee, label=" Disrupts"]; MitoticSpindle -> CellCycle [label=" Leads to"]; CellCycle -> Apoptosis [label=" Triggers"]; Apoptosis -> CancerCell [style=dashed, arrowhead=tee, label=" Halts"]; }

Caption: Benzimidazole derivatives inhibit cancer cell proliferation by disrupting microtubule dynamics.

Other Anticancer Mechanisms

Beyond tubulin inhibition, benzimidazoles have been reported to act through various other mechanisms, including:

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can bind to DNA or inhibit enzymes like topoisomerase, disrupting DNA replication and repair.[9]

-

Kinase Regulation: Certain compounds can inhibit protein kinases that are crucial for cancer cell signaling and survival.[9]

-

Induction of Oxidative Stress: Coordination with transition metals can enhance the anticancer action of benzimidazoles by increasing oxidative stress within cancer cells.[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the preliminary cytotoxic activity of a compound by measuring the metabolic activity of cells.[15][16]

Causality: This protocol is chosen for its reliability, high throughput, and its ability to provide a quantitative measure (IC50) of a compound's potency. It works on the principle that viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble dye to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, OVCAR-3) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

// Nodes Start [label="Start: Seed Cancer\nCells in 96-well Plate", shape=ellipse, fillcolor="#34A853"]; Incubate1 [label="Incubate 24h\n(Cell Attachment)"]; Treat [label="Treat with Benzimidazole\nDerivative (Serial Dilutions)"]; Incubate2 [label="Incubate 48-72h\n(Compound Exposure)"]; AddMTT [label="Add MTT Solution\n(5 mg/mL)"]; Incubate3 [label="Incubate 3-4h\n(Formazan Formation)"]; Solubilize [label="Remove Medium &\nAdd Solubilizing Agent (DMSO)"]; Read [label="Read Absorbance\n(570 nm)"]; Analyze [label="Analyze Data:\nCalculate IC50 Value", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; }

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the assembly of tubulin into microtubules, providing mechanistic validation.

Causality: This spectrophotometric method is a direct and quantitative way to confirm the hypothesized mechanism of action. The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored as an increase in optical density (OD) over time. An inhibitory compound will suppress this increase in OD.[11]

Methodology:

-

Reagent Preparation: Reconstitute lyophilized porcine or bovine brain tubulin in a general tubulin buffer. Prepare a GTP-containing reaction buffer.

-

Assay Setup: In a 96-well plate, add the reaction buffer, GTP, and the test benzimidazole compound (or vehicle control). Include a positive control (e.g., Nocodazole) and a negative control/stabilizer (e.g., Paclitaxel).[11]

-

Initiation of Polymerization: Pre-warm the plate to 37°C. Initiate the reaction by adding the cold tubulin solution to each well.

-

Kinetic Reading: Immediately place the plate in a spectrophotometer capable of kinetic readings at 340 nm, pre-set to 37°C.

-

Data Acquisition: Record the absorbance at 340 nm every minute for a duration of 60-90 minutes.[11]

-

Data Analysis: Plot absorbance versus time. Compare the polymerization curves of the test compounds to the controls. Calculate the percentage of inhibition at the plateau phase to determine the IC50 for tubulin polymerization.[13]

Anthelmintic Activity: A Cornerstone Application

Benzimidazoles, such as albendazole and mebendazole, are frontline drugs for treating infections caused by parasitic worms (helminths).[9][18] Their efficacy stems from a mechanism that is remarkably similar to their anticancer action but with crucial selectivity.

Primary Mechanism: Selective Inhibition of Parasite β-Tubulin

The primary mechanism of action for anthelmintic benzimidazoles is the disruption of microtubule integrity within the parasite.[19][20]

-

Selective Binding: Benzimidazoles bind with a significantly higher affinity to parasite β-tubulin compared to mammalian host tubulin.[21] This selective toxicity is the cornerstone of their clinical safety and efficacy.

-

Disruption of Cellular Functions: By inhibiting microtubule polymerization, these drugs cripple essential parasite functions that depend on a dynamic microtubular network. This includes processes like cell division, maintenance of cell shape, motility, and, critically, the absorption of nutrients from the host.[19][20]

-

Outcome: The disruption of these vital functions leads to starvation, paralysis, and eventual death and expulsion of the parasite from the host.[19]

// Nodes BZ [label="Anthelmintic Benzimidazole\n(e.g., Albendazole)", fillcolor="#EA4335"]; ParasiteTubulin [label="Parasite β-Tubulin"]; HostTubulin [label="Host (Mammalian) β-Tubulin", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [label="Inhibition of\nMicrotubule Polymerization"]; NutrientUptake [label="Disruption of\nNutrient Absorption"]; CellIntegrity [label="Loss of\nCellular Integrity & Motility"]; Starvation [label="Parasite Starvation\n& Paralysis"]; Expulsion [label="Death & Expulsion\nfrom Host", shape=ellipse, fillcolor="#34A853"];

// Edges BZ -> ParasiteTubulin [label=" High Affinity\nBinding"]; BZ -> HostTubulin [label=" Low Affinity", style=dashed]; ParasiteTubulin -> Inhibition [arrowhead=tee, style=bold]; Inhibition -> NutrientUptake; Inhibition -> CellIntegrity; NutrientUptake -> Starvation; CellIntegrity -> Starvation; Starvation -> Expulsion; }

Caption: Selective binding to parasite β-tubulin leads to parasite death.

Antimicrobial (Antibacterial & Antifungal) Activity

Benzimidazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them an area of intense research, especially in the era of growing antimicrobial resistance.[7][22][23]

Mechanisms of Action

The antimicrobial mechanisms are diverse and depend on the specific derivative and target organism.

-

Antibacterial: Some benzimidazoles are known to target bacterial DNA gyrase, an enzyme essential for DNA replication.[22] Others may disrupt cell wall synthesis or other vital metabolic pathways.

-

Antifungal: A key mechanism for antifungal benzimidazoles is the inhibition of ergosterol biosynthesis.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24]

Causality: This protocol is the gold standard for assessing antimicrobial potency. It provides a precise MIC value, which is crucial for comparing the efficacy of different compounds and for guiding further development.[24][25]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.[26]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzimidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Dilute the standardized inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[26] Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[27]

-

(Optional) Resazurin Indicator: To aid visualization, a viability indicator like resazurin can be added. Living, respiring cells will reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration where the well remains blue.[28]

// Nodes Start [label="Start: Prepare Standardized\nBacterial/Fungal Inoculum", shape=ellipse, fillcolor="#34A853"]; DiluteCompound [label="Perform 2-fold Serial Dilution\nof Benzimidazole in 96-well Plate"]; Inoculate [label="Inoculate Wells with\nMicroorganism Suspension"]; Incubate [label="Incubate Plate\n(e.g., 24h at 37°C)"]; ReadMIC [label="Visually Inspect for Growth (Turbidity)\nDetermine Lowest Concentration with No Growth"]; Result [label="Result: Minimum\nInhibitory Concentration (MIC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> DiluteCompound; DiluteCompound -> Inoculate; Inoculate -> Incubate; Incubate -> ReadMIC; ReadMIC -> Result; }

Caption: Workflow for the Broth Microdilution MIC Assay.

Antiviral Activity: An Emerging Frontier

The structural versatility of benzimidazoles has led to the discovery of derivatives with potent activity against a range of RNA and DNA viruses.[29][30]

Mechanisms of Viral Inhibition

Benzimidazoles can interfere with various stages of the viral replication cycle.

-

Inhibition of Viral Enzymes: A significant target is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses. Some compounds have shown inhibitory activity against the RdRp of viruses like Bovine Viral Diarrhoea Virus (BVDV) and Hepatitis C Virus (HCV).[22][31]

-

Blocking Viral Entry: Some derivatives can prevent the initial stages of infection by blocking the attachment of the virus to host cells or its subsequent entry.[29]

-

Disruption of Protein Processing: Inhibition of viral proteases, which are necessary to cleave viral polyproteins into functional units, can also halt the production of infectious viral particles.[29]

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these relationships is critical for the rational design of more potent and selective agents.

General SAR Insights

| Position of Substitution | Common Modifications & Impact on Biological Activity | References |

| N1 | Substitution with alkyl or aryl groups can modulate lipophilicity and cellular uptake, significantly impacting antiviral and anticancer activity. | [22] |

| C2 | This is the most frequently modified position. Aryl, heteroaryl, or amine substitutions are common. Electron-withdrawing groups on a C2-phenyl ring can enhance antifungal activity. Adding hydrophilic moieties like a pyridine ring can improve broad-spectrum antibacterial effects. | [22][29][30] |

| C5 / C6 | Modifications at these positions on the benzene ring can influence pharmacokinetic properties. The addition of groups like -NO2 or -CN can be optimal for certain antiviral or antibacterial activities. | [9][22] |

Conclusion and Future Directions

The benzimidazole scaffold is undeniably a cornerstone of modern medicinal chemistry, having yielded clinically vital drugs across multiple therapeutic areas. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance.[9][32]

Key challenges remain, including overcoming drug resistance, improving the bioavailability of certain derivatives, and enhancing selectivity to minimize off-target effects.[9][33] Future research will likely focus on:

-

Hybrid Molecules: Conjugating the benzimidazole scaffold with other bioactive pharmacophores to achieve synergistic effects and overcome resistance.[9][22]

-

Targeted Drug Delivery: Employing novel drug delivery systems to improve the therapeutic index of potent benzimidazole-based agents.

-

Computational Design: Using molecular docking and modeling to design derivatives with higher affinity and selectivity for specific biological targets.[9]

By leveraging these advanced strategies, the full therapeutic potential of benzimidazole derivatives can continue to be unlocked, paving the way for the next generation of innovative medicines.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology.

- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. (2024). Research and Reviews on Healthcare.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(11), 103422.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov

- Biological activities of benzimidazole derivatives: A review. (2020).

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov

- SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. (2021). World Journal of Pharmacy and Pharmaceutical Sciences.

- Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (2019). Molecules, 24(18), 3242.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.

- A Brief Review of The Biological Activities of Benzimidazole Derivatives.

- Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 267-272.

- Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2021). Google Scholar.

- Full article: Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2025). Taylor & Francis.

- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS.

- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review.

- Mechanism of action of benzimidazole derivatives as anthelmintic. (No date).

- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (2008). European Journal of Medicinal Chemistry, 43(11), 2307-2321.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publishers.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules.

- Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. (2026). Bentham Science Publishers.

- In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of pharmaceutical and biomedical analysis, 162, 1-19.

- Benzimidazoles.

- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals.

- A simple and reliable approach for assessing anticancer activity in vitro. (2015). Current medicinal chemistry, 22(13), 1538-1545.

- Biological activities of benzimidazole derivatives: A review.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Current Medicinal Chemistry, 22(13), 1538-1545.

- Recent achievements in the synthesis of benzimidazole deriv

- Bioassays for Anticancer Activities. (No date).

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). Molecules, 26(16), 5032.

- Recent Developments in Benzimidazole Deriv

- Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (2020). European journal of medicinal chemistry, 186, 111883.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). Molecules, 28(4), 1735.

- In Vitro Assays to Study The Hallmarks of Cancer.

- Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. (2010). European journal of medicinal chemistry, 45(4), 1384-1393.

- Antimicrobial Susceptibility Testing. (2024).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics, 11(4), 429.

- Antimicrobial Susceptibility Testing.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2025).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). Acta Microbiologica et Immunologica Hungarica.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymeriz

- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2022). Semantic Scholar.

- Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). European journal of medicinal chemistry, 262, 115886.

Sources

- 1. ijsart.com [ijsart.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. fulir.irb.hr [fulir.irb.hr]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 17. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 18. rjlbpcs.com [rjlbpcs.com]

- 19. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 20. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 21. Benzimidazoles | Anthelmintics | Drugs | Various | Poultrymed [poultrymed.com]

- 22. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 23. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. woah.org [woah.org]

- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. apec.org [apec.org]

- 28. akjournals.com [akjournals.com]

- 29. rroij.com [rroij.com]

- 30. tandfonline.com [tandfonline.com]

- 31. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. benthamscience.com [benthamscience.com]

Strategic Evaluation of Benzimidazole Scaffolds: From Synthesis to Hit Validation

Introduction: The "Privileged Scaffold" Paradigm

In medicinal chemistry, the benzimidazole moiety is classified as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets, including tubulin, kinases, and topoisomerases [1]. However, this versatility presents a double-edged sword: high potency often correlates with off-target toxicity.

For drug development professionals, the preliminary screening phase is not merely about finding activity; it is about establishing a Selectivity Index (SI) early in the pipeline. This guide deviates from standard "recipe-book" protocols to present a logic-driven screening architecture designed to filter false positives (PAINS) and validate mechanism-specific hits.

Phase 1: Physicochemical Validation (The Go/No-Go Gate)

Before any biological assay, the compound must be validated for solubility. Benzimidazoles are characteristically lipophilic. A common failure mode in screening is precipitation in aqueous media, leading to light scattering that mimics "inhibition" in optical density assays.

Protocol: Solubility & Stability Check

Objective: Determine the maximum soluble concentration in assay media (1% DMSO limit).

-

Stock Preparation: Dissolve compound to 10 mM in 100% DMSO. Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 40 kHz.

-

Serial Dilution: Prepare a 96-well "mother plate" with 2-fold serial dilutions in DMSO.

-

Media Transfer: Transfer 1 µL of stock into 99 µL of assay-specific media (e.g., RPMI-1640 or Mueller-Hinton Broth) in a clear-bottom UV-transparent plate.

-

Readout: Measure Absorbance at 600 nm immediately (

) and after 24 hours (-

Pass Criteria:

relative to blank. -

Fail Criteria: Visible precipitate or significant

.

-

Phase 2: In Vitro Cytotoxicity (The Safety Filter)

We utilize the MTT assay not just for efficacy, but to establish the toxicological baseline. The goal is to determine the

Workflow Visualization

Figure 1: Step-by-step logic flow for the MTT cytotoxicity assay ensuring metabolic stabilization before compound addition.

Detailed Protocol [2]

-

Seeding: Plate cells (e.g., HeLa or Vero) at

cells/well in 100 µL complete media. Incubate 24h to ensure adhesion. -

Treatment: Add 100 µL of compound dilutions.

-

Controls: Positive (Doxorubicin, 10 µM), Negative (0.5% DMSO), Blank (Media only).

-

-

Incubation: 48 to 72 hours at 37°C, 5%

. -

MTT Addition: Add 20 µL MTT stock (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO.[5] Shake 10 mins.

-

Analysis: Read Absorbance at 570 nm (reference 650 nm). Calculate % Viability.

Phase 3: Mechanism-Specific Screening (Tubulin Polymerization)

Benzimidazoles (e.g., Albendazole, Nocodazole) classically target the colchicine-binding site of

Experimental Logic[6]

-

Polymerization Enhancer: Glycerol (stabilizes nucleation).

-

Reporter: DAPI or proprietary fluorophore (fluorescence increases upon incorporation into microtubules).[6][7]

-

Readout: Kinetic fluorescence (

calculation).

Protocol

-

Reagent Prep: Thaw >99% pure porcine brain tubulin on ice. Resuspend to 2 mg/mL in G-PEM buffer (80 mM PIPES, 2 mM

, 0.5 mM EGTA, 1 mM GTP). -

Plate Setup: Use a 96-well black half-area plate pre-warmed to 37°C.

-

Compound Addition: Add 5 µL of 10x compound stock.

-

Control A: Paclitaxel (Stabilizer - enhances polymerization).

-

Control B: Vinblastine (Destabilizer - inhibits polymerization).

-

Control C: Nocodazole (Benzimidazole reference).

-

-

Initiation: Add 45 µL Tubulin/GTP mix.

-

Kinetic Read: Immediately read fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes at 37°C.

Pathway Visualization

Figure 2: Mechanism of action for benzimidazoles interfering with tubulin dynamics, reducing fluorescence signal.

Phase 4: Antimicrobial Screening (CLSI M07 Standard)

For benzimidazoles targeting bacterial DNA gyrase or unknown pathways, the Broth Microdilution Method is the gold standard, adhering to CLSI M07 guidelines [4].

Protocol

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Direct colony suspension equivalent to 0.5 McFarland standard (

CFU/mL), diluted 1:100. -

Plate Format:

-

Rows A-H: Serial 2-fold dilution of Benzimidazole (64 µg/mL down to 0.125 µg/mL).

-

Growth Control: Bacteria + Solvent (no drug).

-

Sterility Control: Media only.

-

-

Incubation: 16-20 hours at 35°C ± 2°C (aerobic).

-

Determination:

-

MIC: Lowest concentration with no visible growth.[1]

-

MBC (Optional): Plate 10 µL from clear wells onto agar; 99.9% reduction defines bactericidal activity.

-

Data Presentation & Hit Selection

To move from "Hit" to "Lead," calculate the Selectivity Index (SI). A high potency (

Summary Table Template

| Compound ID | Tubulin | Bacterial MIC (µg/mL) | Cytotoxicity | Selectivity Index (SI) | Status |

| Ref (Albendazole) | 0.8 | N/A | >100 | >125 | Benchmark |

| BZM-001 | 1.2 | 4.0 | 5.0 | 4.1 | Discard (Toxic) |

| BZM-002 | 0.5 | 2.0 | >100 | >200 | Lead |

| BZM-003 | >50 | >64 | >100 | N/A | Inactive |

-

SI Calculation:

(or MIC). -

Threshold: An SI > 10 is generally required for early hits; SI > 50 is preferred for lead optimization.

References

-

Natarajan, R., et al. (2024).[8] "A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold." Medicinal Chemistry, 20(3). Link

-

BenchChem. (2025).[1][5][9] "Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development." Link

-

Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Protocol, Fluorescence Based." Link

-

Clinical and Laboratory Standards Institute (CLSI).[1] (2024).[5][8][10] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchtweet.com [researchtweet.com]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benthamopen.com [benthamopen.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.journalagent.com [pdf.journalagent.com]

The Benzimidazole Nucleus: A Privileged Pharmacophore in Modern Drug Design

A Senior Application Scientist's Guide to Harnessing its Therapeutic Potential

Preamble: The "Privileged" Status of a Simple Heterocycle

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures."[1] The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is a quintessential example of such a scaffold.[1][2][3][4] Its remarkable versatility stems from a unique combination of physicochemical properties: a rigid, planar structure that is an isostere of natural purine nucleotides, allowing it to readily interact with a vast array of biological macromolecules.[3][5][6][7][8][9] This inherent bio-mimicry, coupled with the ease of synthetic modification at multiple positions, has established benzimidazole as a cornerstone pharmacophore in the development of drugs targeting a wide spectrum of human diseases, from parasitic infections and cancers to gastric ulcers and viral illnesses.[4][6][10][11][12]

This technical guide, designed for drug development professionals, moves beyond a simple cataloging of benzimidazole-containing drugs. It delves into the core principles that underpin its success, exploring the causality behind its diverse mechanisms of action, the strategic considerations in its synthetic modification, and the future avenues for its application in precision medicine.

The Benzimidazole Core: Physicochemical Properties and Biological Significance

The power of the benzimidazole scaffold lies in its deceptively simple structure. The fusion of an electron-rich imidazole ring with a benzene ring creates a unique electronic and steric environment.

-

Structural Mimicry: Its most significant feature is the structural resemblance to purine, a fundamental building block of nucleic acids (DNA, RNA) and essential cofactors.[2][3][5][6][7] This similarity allows benzimidazole derivatives to act as competitive inhibitors or interact with enzymes and receptors that normally bind purines, providing a rational basis for their activity as anticancer and antiviral agents.[5][8]

-

Amphoteric Nature: The presence of an acidic N-H proton and a basic pyridinic nitrogen atom in the imidazole ring confers an amphoteric character.[1][13] This allows the scaffold to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with the active sites of proteins and enzymes.[14]

-

π-π Stacking and Hydrophobic Interactions: The aromatic nature of the bicyclic system enables π-π stacking interactions with aromatic amino acid residues in protein targets. The benzene ring provides a hydrophobic surface that can engage with nonpolar pockets within a binding site.

-